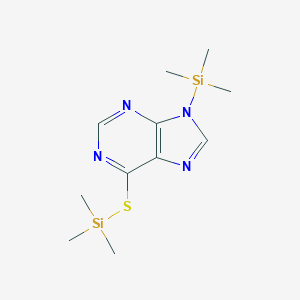

6-Trimethylsilylthio-9-trimethylsilylpurine

Descripción general

Descripción

6-Trimethylsilylthio-9-trimethylsilylpurine is a purine derivative that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound, with the molecular formula C11H20N4SSi2 and a molecular weight of 296.54 g/mol, is known for its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trimethylsilylthio-9-trimethylsilylpurine typically involves the reaction of purine derivatives with trimethylsilyl reagents. One common method includes the reaction of 6-chloropurine with trimethylsilylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

6-Trimethylsilylthio-9-trimethylsilylpurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Trimethylsilylthio-9-trimethylsilylpurine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-Trimethylsilylthio-9-trimethylsilylpurine involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of enzymes. It may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

6-Mercaptopurine: A purine analog used in the treatment of leukemia.

6-Thioguanine: Another purine analog with applications in cancer therapy.

Trimethylsilylthio derivatives: Other compounds with similar trimethylsilylthio groups.

Uniqueness

6-Trimethylsilylthio-9-trimethylsilylpurine is unique due to its dual trimethylsilylthio groups, which confer distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

6-Trimethylsilylthio-9-trimethylsilylpurine is a purine derivative that has garnered attention for its unique chemical structure and potential biological activities. This compound, characterized by dual trimethylsilylthio groups, exhibits distinct reactivity and biological properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C11H20N4SSi2

- Molecular Weight : 296.54 g/mol

- Canonical SMILES : CSi(C)N1C=NC2=C1N=CN=C2SSi(C)C

The compound's structure contributes to its reactivity, allowing it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These properties are crucial for its biological activity, particularly in modulating enzymatic functions and interacting with nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzymatic Modulation : The compound can bind to active sites of enzymes, altering their conformation and activity. This interaction can lead to enhanced or inhibited enzymatic pathways, which is significant in therapeutic contexts.

- Nucleic Acid Interaction : It may influence gene expression by interacting with DNA or RNA, affecting cellular processes such as replication and transcription.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent, similar to other purine analogs like 6-mercaptopurine and 6-thioguanine. Its ability to interfere with nucleic acid synthesis could be leveraged in cancer therapy.

- Antiviral Properties : There is emerging evidence that purine derivatives can exhibit antiviral effects. This compound's structural similarities to nucleosides may allow it to inhibit viral replication.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study on Antitumor Effects :

- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.

- Findings : Significant reductions in cell viability were observed at higher concentrations, indicating potential antitumor activity.

-

Case Study on Enzymatic Interaction :

- Objective : To investigate the compound's effect on specific enzyme activities related to nucleotide metabolism.

- Methodology : Enzyme assays were conducted to measure changes in activity levels upon treatment with the compound.

- Findings : The compound demonstrated inhibition of key enzymes involved in nucleotide synthesis, suggesting a mechanism for its antitumor effects.

Data Summary Table

| Biological Activity | Observations | References |

|---|---|---|

| Antitumor Activity | Reduced viability in cancer cells | |

| Enzymatic Modulation | Inhibition of nucleotide metabolism enzymes | |

| Antiviral Potential | Similarities to nucleoside analogs |

Propiedades

IUPAC Name |

trimethyl-(9-trimethylsilylpurin-6-yl)sulfanylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXKXNUDPDVSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157397 | |

| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132151-80-5 | |

| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.